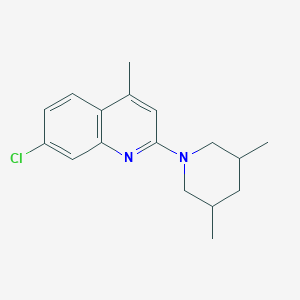![molecular formula C13H13N5OS B5198985 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5198985.png)
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core with an ethyl group and a sulfanylacetamide moiety, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a ring-fusion strategy. This involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-ethylindole with hydrazine and a suitable aldehyde can lead to the formation of the triazinoindole core.
Introduction of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazinoindole core with a suitable sulfanylacetamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and process intensification to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different functional groups introduced at the sulfanylacetamide moiety.
科学的研究の応用
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a biological probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful in biochemical assays and imaging studies.
Medicine: The compound has demonstrated potential as a therapeutic agent. Its biological activities, such as antiproliferative and apoptotic effects, make it a candidate for drug development, particularly in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which can lead to the inhibition of cellular processes that depend on iron. This interaction can result in the induction of apoptosis and cell cycle arrest in cancer cells. The compound’s ability to modulate the activity of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspase-3, further contributes to its antiproliferative effects .
類似化合物との比較
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)butanamide: This compound has a similar triazinoindole core but features a different substituent at the sulfanylacetamide moiety.
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide: This compound also shares the triazinoindole core but has a methoxyphenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
特性
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-18-9-6-4-3-5-8(9)11-12(18)15-13(17-16-11)20-7-10(14)19/h3-6H,2,7H2,1H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRFICDFCDABPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Butyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5198912.png)
![ethyl 4-(4-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[f]cyclopenta[c]quinoline-1-carboxylate](/img/structure/B5198925.png)
![N-(2-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5198930.png)
![ethyl [5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5198935.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5198944.png)
![6-(5-Nitro-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5198948.png)
![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)
![METHYL 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5198968.png)
![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5198971.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5198996.png)
![2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5199012.png)
![(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5199013.png)
